molecular formula C13H22Cl2N2 B3378563 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride CAS No. 1432027-51-4

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B3378563
CAS No.: 1432027-51-4
M. Wt: 277.23
InChI Key: YWZNVZDAOSSJSF-UHFFFAOYSA-N
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Description

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl ring attached to a methanamine group.

Preparation Methods

The synthesis of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the alkylation of 3-methylpiperidine with a suitable phenylmethanamine derivative under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are often used, and the reactions are typically conducted at temperatures ranging from room temperature to reflux conditions.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to obtain high-purity this compound.

Chemical Reactions Analysis

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is employed in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. It is known to interact with neurotransmitter receptors, influencing signal transduction pathways.

    Pathways Involved: The binding of the compound to its targets can lead to the activation or inhibition of downstream signaling pathways, resulting in physiological and biochemical effects.

Comparison with Similar Compounds

1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine and 1-[4-(3-Aminomethylphenyl)piperidin-1-yl]methanamine share structural similarities.

    Uniqueness: The presence of the 3-methylpiperidine moiety and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

[4-(3-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-3-2-8-15(10-11)13-6-4-12(9-14)5-7-13;;/h4-7,11H,2-3,8-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNVZDAOSSJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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